6-amino-1H-pyrimidin-2-one

描述

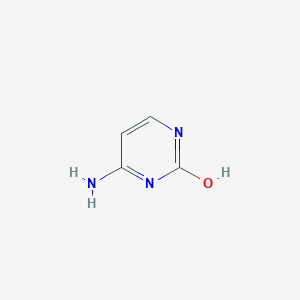

Cytosine, also known as C, belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Cytosine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Cytosine has been found throughout most human tissues, and has also been primarily detected in feces, urine, blood, and plasma. Cytosine exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, cytosine can be found in a number of food items such as new zealand spinach, medlar, french plantain, and hickory nut. This makes cytosine a potential biomarker for the consumption of these food products.

Cytosine is an aminopyrimidine that is pyrimidin-2-one having the amino group located at position 4. It has a role as a human metabolite, an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is a pyrimidine nucleobase, a pyrimidone and an aminopyrimidine.

Structure

3D Structure

属性

IUPAC Name |

6-amino-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTASPLRGRRNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Record name | cytosine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cytosine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52685-04-8, 26297-64-3 | |

| Record name | Polycytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52685-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26297-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4044456 | |

| Record name | Cytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monohydrate: Lustrous solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Cytosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>16.7 [ug/mL] (The mean of the results at pH 7.4), 8.0 mg/mL | |

| Record name | SID56322619 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00109 [mmHg] | |

| Record name | Cytosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

71-30-7 | |

| Record name | Cytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinone, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J337D1HZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Significance of the Pyrimidinone Core in Contemporary Chemical Synthesis and Materials Science

The pyrimidinone scaffold is recognized as a "privileged structure" in medicinal and synthetic chemistry. researchgate.net This is due to its widespread presence in biologically active compounds and its versatile chemical properties.

In Chemical Synthesis:

The pyrimidinone core is a cornerstone in the synthesis of a vast number of heterocyclic compounds. researchgate.net Its importance stems from several factors:

Bio-isosterism: The pyrimidinone structure is analogous in size and shape to the natural nucleobases, allowing derivatives to interact with biological targets like enzymes and receptors. researchgate.net

Hydrogen Bonding: The arrangement of hydrogen bond donors and acceptors in the pyrimidinone ring facilitates strong and specific intermolecular interactions, a feature critical in drug-receptor binding and the formation of supramolecular structures. researchgate.net

Synthetic Versatility: The pyrimidinone ring can be readily functionalized at various positions, allowing chemists to systematically modify its properties. Modern synthetic methods, including multi-component reactions and microwave-assisted synthesis, have been developed to efficiently produce diverse pyrimidinone derivatives in high yields. scielo.org.mx For instance, the Biginelli reaction is a classic and widely used method for synthesizing dihydropyrimidinones.

In Materials Science:

The unique structural and electronic properties of the pyrimidinone core have led to its exploration in materials science.

Polymers and High-Performance Materials: The rigidity of the pyrimidinone ring makes it an excellent building block for creating thermally stable polymers and other high-performance materials. openmedicinalchemistryjournal.com

Supramolecular Polymers: A specific derivative, ureido-pyrimidinone (UPy), is known for its ability to form strong and highly directional quadruple hydrogen bonds. ugent.be This property is harnessed to create supramolecular polymers with dynamic characteristics, such as self-healing materials and responsive hydrogels for biomedical applications like tissue engineering and drug delivery. ugent.beresearchgate.net

Optoelectronics: Pyrimidinone derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) as electron-transport layers. vulcanchem.com The extended π-system in some derivatives can also lead to fluorescent properties, making them suitable for use as probes and markers in analytical techniques. scbt.com

Overview of Established and Emerging Research Avenues for 6 Amino 1h Pyrimidin 2 One

Strategic Synthetic Routes to the this compound Scaffold

Cyclization and Condensation Reactions in Pyrimidinone Synthesis

Cyclization and condensation reactions represent the most fundamental and widely employed methods for constructing the pyrimidinone ring. These reactions typically involve the formation of the heterocyclic system from acyclic precursors.

A classic and versatile approach involves the condensation of a compound containing an amidine moiety with a 1,3-dicarbonyl compound or its equivalent. For instance, the reaction of urea (B33335) or thiourea (B124793) with β-keto esters or malonic acid derivatives can lead to the formation of the pyrimidinone ring. wikipedia.orgnih.gov The Biginelli reaction, a well-known multi-component reaction, provides a one-pot synthesis of dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidinones (B12756618). beilstein-journals.orgmdpi.com

Another common strategy utilizes the cyclization of appropriately substituted open-chain precursors. For example, the reaction of ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines can yield 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones. mdpi.comnih.gov Similarly, the cyclization of acetates of Baylis-Hillman adducts with benzamidine (B55565) hydrochloride has been shown to produce 5-substituted-2-phenylpyrimidin-4(3H)-ones. researchgate.net

The reaction conditions for these cyclization reactions are often crucial for achieving high yields and can vary significantly depending on the specific substrates. Common solvents include ethanol, methanol, and dimethylformamide (DMF), and the reactions may be conducted at room temperature or require heating under reflux. nih.govscirp.org

Nucleophilic Substitution Strategies for Ring Functionalization

Nucleophilic substitution reactions are pivotal for introducing or modifying functional groups on a pre-existing pyrimidine or pyrimidinone ring. The pyrimidine ring is generally π-deficient, which facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions. bhu.ac.inwikipedia.org

A widely adopted method for synthesizing this compound involves the use of chloropyrimidine intermediates. For example, 2,4,6-trichloropyrimidine (B138864) can undergo regioselective substitution. The 6-amino group can be introduced by reacting with ammonium (B1175870) hydroxide, followed by hydrolysis of the chloro group at the 2-position under acidic conditions to form the pyrimidin-2-one core. This stepwise approach allows for controlled functionalization of the pyrimidine ring.

Furthermore, the amino group of 6-aminopyrimidin-2(1H)-one itself can act as a nucleophile. For instance, it can undergo hydroxymethylation by reacting with formaldehyde (B43269) under basic conditions. vulcanchem.com This highlights the versatility of the amino substituent for further derivatization.

The reactivity of the pyrimidine ring towards nucleophiles can be enhanced by the presence of activating groups or by quaternization of the ring nitrogen atoms. wur.nl This increased reactivity allows for ring transformation reactions, where a fragment of the pyrimidine ring is replaced by a fragment from the nucleophilic reagent. wur.nl

One-Pot and Multi-component Reaction Approaches for Enhanced Efficiency

One-pot and multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCRs have been developed for the synthesis of this compound and its derivatives. researchgate.net

The Biginelli reaction is a classic example of a three-component reaction that provides access to dihydropyrimidinones, which can be precursors to pyrimidinones. beilstein-journals.orgmdpi.com More contemporary MCRs often involve the reaction of an aldehyde, a β-dicarbonyl compound (or equivalent), and an amidine source like guanidine (B92328) or urea. For instance, a mixture of a substituted aldehyde, malononitrile, and urea or thiourea can be reacted in water with sodium acetate (B1210297) to produce 6-amino-5-cyano-4-substituted-2-(hydroxy/mercapto)pyrimidines in good yields. derpharmachemica.com

Microwave-assisted organic synthesis has also been effectively utilized to accelerate one-pot syntheses of pyrimidinone derivatives. vulcanchem.comrsc.org These methods often lead to shorter reaction times and improved yields compared to conventional heating. For example, the synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been achieved through a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives under microwave irradiation. scielo.org.mx

The development of novel MCRs continues to be an active area of research, providing access to a wide array of structurally diverse pyrimidinone derivatives for various applications. tandfonline.comcu.edu.egresearchgate.net

Catalytic Transformations in this compound Synthesis

Catalysis plays a crucial role in the modern synthesis of this compound and its derivatives, enabling milder reaction conditions, higher selectivity, and access to novel chemical space. Both metal-mediated and organocatalytic methods have been successfully applied.

Metal-Mediated and Organocatalytic Methods

Metal-Mediated Catalysis:

A variety of metal catalysts have been employed in the synthesis of pyrimidinones. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for introducing aryl and amino substituents onto the pyrimidine ring. acs.orgnih.gov For instance, a modular synthesis of highly functionalized pyrimidinones has been developed using selective palladium-catalyzed cross-coupling of thioethers and halides. acs.org Copper-catalyzed reactions, such as the alkyne-azide 'click chemistry' cycloaddition, have been used to synthesize 1,4-disubstituted-1,2,3-triazoles attached to a pyrimidinone core. mdpi.comnih.gov Zinc-mediated reactions have also been reported for the synthesis of pyrimidinones from nitriles and ethyl bromoacetates. researchgate.net Furthermore, nano-silver has been shown to catalyze the reaction between 6-amino-1,3-dimethyluracil and indole (B1671886) derivatives. rsc.org

Organocatalysis:

Organocatalysis has emerged as a green and efficient alternative to metal-based catalysis. Chiral organocatalysts, such as thioureas and phosphoric acids, have been utilized in asymmetric Biginelli reactions to produce enantioenriched dihydropyrimidinones. beilstein-journals.org Simple organic molecules like piperidine (B6355638) have been used to catalyze the one-pot synthesis of pyrimidine derivatives in aqueous media. scholarsresearchlibrary.com Cyanuric chloride has been employed as a catalyst in Biginelli-type reactions at room temperature. researchgate.net The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst has been reported for the synthesis of spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones. nih.gov

Novel Catalyst Systems and Their Influence on Reaction Outcome

The development of novel catalyst systems is a continuous effort to improve the efficiency, selectivity, and sustainability of pyrimidinone synthesis.

Recent advancements include the use of metal-organic frameworks (MOFs) as heterogeneous catalysts. For example, a sulfamic acid-supported Zr-MOF has been shown to be an effective catalyst for the one-step synthesis of novel 6-amino-5-(4-amino-2-oxo-2H-chromen) analogs. researchgate.net Heteropolyacids have also been utilized as recyclable catalysts for the synthesis of pyrazolo[3,4-d]pyrimidin-4[5H]-ones. researchgate.net

Mesoporous silica-supported iridium and ruthenium catalysts have demonstrated high activity in the synthesis of substituted aminopyrimidines. researchgate.net These solid-supported catalysts offer the advantage of easy separation and recyclability.

The choice of catalyst can significantly influence the reaction outcome, including the product yield and selectivity. For example, in the synthesis of functionalized pyrimidinones, the use of a palladium catalyst in combination with specific ligands can allow for selective cross-coupling at different positions on the pyrimidinone ring. acs.org Similarly, the use of different organocatalysts in the Biginelli reaction can lead to products with varying enantiomeric excess. beilstein-journals.org The development of switchable catalysis, where the reactivity can be controlled by the choice of catalyst and reaction conditions, offers a powerful strategy for the modular synthesis of complex pyrimidinone derivatives. acs.org

Advanced Spectroscopic and Diffraction Based Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in both solution and the solid state. For 6-amino-1H-pyrimidin-2-one, it provides detailed information about its tautomeric forms and hydrogen-bonding interactions.

In solution, the tautomers of isocytosine (B10225) are often in a fast equilibrium, which can result in averaged NMR signals. researchgate.netrsc.org However, detailed studies, often at low temperatures, can provide distinct chemical shifts. In a dimethylformamide (DMF-d7) and dimethoxyethane (DME) mixture, the formation of a hydrogen-bonded dimer of two isocytosine tautomers has been confirmed by low-temperature NMR experiments. rsc.orgrsc.org

¹H and ¹³C NMR chemical shifts for isocytosine have been reported in various solvents. For instance, in DMSO-d6, the proton signals for the ring hydrogens and the amino and imino protons can be assigned. rsc.orgchemicalbook.com

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for Isocytosine This interactive table provides assigned chemical shifts for this compound.

| Nucleus | Atom Position | Chemical Shift (ppm) | Solvent | Reference |

| ¹H | H5 | 5.535 | DMSO-d6 | chemicalbook.com |

| ¹H | NH (ring) | ~7.536 | DMSO-d6 | chemicalbook.com |

| ¹H | NH₂ (amino) | ~6.8 | DMSO-d6 | chemicalbook.com |

| ¹³C | C2 | 157.0 | Solid State | rsc.org |

| ¹³C | C4 | 166.4 | Solid State | rsc.org |

| ¹³C | C5 | 91.2 | Solid State | rsc.org |

| ¹³C | C6 | 154.3 | Solid State | rsc.org |

Note: Chemical shifts can vary depending on solvent, concentration, and temperature. The solid-state data corresponds to one of the two tautomers present in the crystal.

Conformational analysis, particularly in the solid state, reveals that isocytosine can exist in different tautomeric forms which influence the hydrogen-bonding network. rsc.org In solution, these forms rapidly interconvert, but their distinct existence in the solid phase is key to understanding its polymorphic behavior. researchgate.netrsc.org

Solid-state NMR (ssNMR) is exceptionally powerful for characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. nih.gov Isocytosine presents a notable case where it crystallizes as a 1:1 ratio of two different tautomers, creating a structure analogous to the guanine-cytosine base pair in DNA. rsc.orgrsc.org

ssNMR can readily distinguish between these tautomers within the crystal lattice. rsc.org The ¹H NMR spectrum of solid isocytosine shows that the chemical shift of a proton involved in a hydrogen bond is substantially different from that of a free, non-hydrogen-bonded proton, with observed differences of up to 3 ppm. researchgate.netrsc.org This sensitivity to the local environment makes ssNMR an ideal tool for identifying and characterizing different polymorphs or co-crystalline forms, which may differ in their hydrogen-bonding patterns and molecular packing. nih.govrsc.org The combination of ssNMR data with quantum chemical calculations, such as the Gauge-Including Projector-Augmented Wave (GIPAW) method, allows for the refinement of crystal structures obtained from diffraction methods, a practice known as NMR crystallography. rsc.orgrsc.orgworktribe.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Techniques

The spectra of this compound are characterized by vibrations of its primary functional groups: the amino (-NH₂), carbonyl (C=O), and the pyrimidine (B1678525) ring system.

N-H Vibrations: The stretching vibrations of the amino group (NH₂) and the ring N-H typically appear in the high-frequency region of the FT-IR spectrum, generally between 3100 and 3500 cm⁻¹.

C=O Vibration: The carbonyl group (C=O) stretching vibration is a strong, characteristic band in the IR spectrum, usually found in the 1650-1700 cm⁻¹ region.

Ring Vibrations: The C=C and C=N stretching vibrations within the pyrimidine ring occur in the 1400-1650 cm⁻¹ range. Ring breathing modes and other deformations appear at lower frequencies.

Solid-state spectra of cytosine, a closely related tautomer, show characteristic bands for C=O stretching, symmetric and anti-symmetric -NH₂ vibrations, and N-H vibrations, which are also relevant for interpreting the spectra of isocytosine. nih.govresearchgate.net

To achieve a precise assignment of the numerous vibrational modes, experimental FT-IR and Raman spectra are often correlated with theoretical frequencies calculated using quantum chemical methods, such as Density Functional Theory (DFT). walshmedicalmedia.comnih.gov Studies on isocytosine and its tautomers have employed DFT calculations (e.g., using the B3LYP functional with basis sets like 6-31G(d,p)) to predict their vibrational spectra. researchgate.net

These theoretical calculations allow for the detailed assignment of each experimental band to a specific molecular motion. The predicted frequencies from these computational models show good agreement with the experimental data, validating the structural models and providing a deeper understanding of the molecule's vibrational dynamics. jlu.edu.cn

Table 2: Selected Vibrational Frequencies (cm⁻¹) for Isocytosine This interactive table compares experimental and theoretically calculated vibrational frequencies.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical (DFT) (cm⁻¹) | Reference |

| N-H Stretch (amino) | ~3400-3500 | Correlated | jlu.edu.cn |

| N-H Stretch (ring) | ~3100-3200 | Correlated | jlu.edu.cn |

| C=O Stretch | ~1700 | Correlated | jlu.edu.cn |

| Ring Skeletal Vibrations | ~1400-1650 | Correlated | nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. uni-rostock.de For this compound (molecular formula C₄H₅N₃O), the expected monoisotopic mass is approximately 111.0433 g/mol .

HRMS analysis can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass. Data from MS/MS experiments on isocytosine show that the protonated molecule [M+H]⁺ has a precursor m/z of 112.0505, which is consistent with its chemical formula. This technique is crucial for confirming the identity of the compound in complex mixtures and for the structural elucidation of its fragments. nih.gov

Precise Molecular Weight Validation and Elucidation of Fragmentation Pathways

Mass spectrometry serves as a crucial tool for the precise determination of the molecular weight of this compound and for understanding its structural integrity through fragmentation analysis. The compound has a molecular formula of C₄H₅N₃O, corresponding to a monoisotopic mass of 111.04326 g/mol . researchgate.net

Electron impact (EI) mass spectrometry studies on cytosine have provided detailed insights into its fragmentation pathways. Upon ionization, the molecule undergoes a series of bond cleavages, leading to characteristic fragment ions. Low-energy electron impact studies have measured the ion yield curves for various fragments, with appearance energies for fragments in the 68-84 u range being between 10 and 11 eV, while fragments of 55 u and lower have appearance energies above 12 eV. epj.org

The fragmentation of the cytosine molecular ion is complex and can involve tautomerization prior to dissociation. epj.org Key fragmentation pathways include the elimination of small, stable neutral molecules. One of the primary dissociation routes involves the cleavage of the N3-C4 and N1-C2 bonds, leading to the loss of a neutral HNCO molecule, a major route of dissociation. researchgate.net Other observed fragmentation patterns include the loss of ammonia (B1221849) (NH₃) and hydrogen cyanide (HCN). researchgate.netcore.ac.uk The loss of ammonia has been shown to occur from both the exocyclic amino group (N4) and the ring nitrogen (N3). core.ac.uk

For analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS), cytosine is often derivatized, for example, with trimethylsilyl (B98337) (TMS) groups. The TMS derivative of cytosine exhibits a molecular ion at 269 m/z and produces major fragment ions at m/z 255 (loss of a methyl group), 254, and 240. nih.gov The fragment ion at m/z 240 is often used for specific quantitative analysis to avoid interference from other derivatized nucleobases. nih.gov

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Molecular Formula | C₄H₅N₃O | - | researchgate.net |

| Monoisotopic Mass | 111.04326 g/mol | - | researchgate.net |

| Major EI-MS Fragments | Loss of HNCO, NH₃, HCN | EI-MS | researchgate.netresearchgate.netcore.ac.uk |

| TMS-Derivative M+ | 269 m/z | GC-MS (EI) | nih.gov |

| TMS-Derivative Major Fragments | 255, 254, 240 m/z | GC-MS (EI) | nih.gov |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography has been indispensable in determining the three-dimensional structure of this compound in the solid state, revealing details about its molecular conformation, intermolecular interactions, and crystal packing. ajronline.org

Single Crystal X-ray Diffraction (SXRD) for Definitive Molecular and Crystal Structure Determination

Single crystal X-ray diffraction (SXRD) provides the most definitive structural data for crystalline solids. Cytosine frequently crystallizes as a monohydrate (C₄H₅N₃O·H₂O). nih.govscispace.comat.ua The crystal structure of cytosine monohydrate has been determined with high precision. nih.govat.ua It crystallizes in the monoclinic space group P2₁/c. nih.govat.ua The lattice parameters, which define the size and shape of the unit cell, have been accurately measured.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.govat.ua |

| Space Group | P2₁/c | nih.govat.ua |

| a | 7.7161 Å | nih.gov |

| b | 9.8337 Å | nih.gov |

| c | 7.5131 Å | nih.gov |

| β | 100.523° | nih.gov |

| Volume | 560.5 ų | Calculated |

| Z (Formula units per cell) | 4 | at.ua |

The SXRD analysis confirms the planarity of the pyrimidine ring and provides precise bond lengths and angles, confirming the amino-oxo tautomeric form as the dominant species in the crystal.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Purity and Identity

Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and assessing the purity of bulk samples. For this compound, PXRD is used to confirm the identity of a synthesized batch by comparing its diffraction pattern to a standard pattern calculated from single-crystal data. researchgate.netsoton.ac.uk This method is particularly useful in studies of polymorphism and in the screening for new crystalline forms, such as co-crystals. researchgate.netrsc.org For instance, when cytosine is milled with a co-former like 1,10-phenanthroline, the disappearance of characteristic peaks of the starting materials and the appearance of a new pattern in the PXRD data indicate the formation of a new co-crystal phase. researchgate.net Furthermore, with high-quality data, typically from a synchrotron source, it is possible to solve and refine the crystal structure of cytosine directly from PXRD data. cam.ac.uk

Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing

The crystal structure of cytosine is heavily influenced by a network of strong intermolecular hydrogen bonds. In the solid state, cytosine molecules self-assemble into well-defined patterns. A common and robust motif is the formation of hydrogen-bonded ribbons where molecules are linked by pairs of N—H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. researchgate.netresearchgate.net

Investigation of Polymorphism and Tautomeric Forms in Crystalline Solids

The investigation of tautomerism and polymorphism is crucial for understanding the solid-state properties of this compound.

Tautomerism: Cytosine can theoretically exist in several tautomeric forms, including the amino-oxo, amino-hydroxy (enol), and imino-oxo forms. researchgate.netasianjournalofphysics.com However, extensive experimental data from X-ray and neutron diffraction have conclusively shown that in the crystalline solid state, as well as in aqueous solution, cytosine exists exclusively in the amino-oxo form (also referred to as the keto tautomer). researchgate.netasianjournalofphysics.comrsc.orgbibliotekanauki.pl While gas-phase experiments have detected the presence of other tautomers, such as the amino-hydroxy form, these are not the thermodynamically stable forms in the condensed phase. asianjournalofphysics.comrsc.orgaip.org

Polymorphism: Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. While cytosine itself has a well-established stable crystal form (anhydrous and monohydrate), the study of its solid solutions and co-crystals has revealed polymorphic behavior. For example, solid solutions of cytosine and the related compound 5-fluorocytosine (B48100) have been shown to exist in at least two different anhydrous polymorphic forms (Anhydrate I and Anhydrate II), which exhibit different crystal packing arrangements. researchgate.net These studies highlight the subtle energetic balance that dictates the formation of different crystalline phases. The term polymorphism is also widely used in genetics to describe variations in DNA sequence, such as a single nucleotide polymorphism (SNP) where a cytosine might be replaced by another base, but this is distinct from the chemical concept of solid-state polymorphism. nih.govcancer.govaacrjournals.org

Computational Chemistry and Quantum Mechanical Analysis

Density Functional Theory (DFT) Based Investigations

DFT calculations have been widely employed to study various aspects of 6-amino-1H-pyrimidin-2-one. This method allows for the accurate prediction of molecular properties by approximating the complex many-electron problem to a more manageable one based on the electron density. DFT studies on isocytosine (B10225) have explored its tautomeric forms, confirming that the 1,2-I and 2,3-I tautomers have the lowest energy, with the 2,3-I tautomer being the most stable. semanticscholar.org

Geometry Optimization and Energy Minimization of Molecular Structures

A fundamental step in computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization or energy minimization. gmu.edu For this compound, theoretical calculations have been used to optimize the geometry of its various tautomers. researchgate.net These calculations involve systematically altering the atomic coordinates to find the structure with the lowest potential energy. gmu.edu The semiempirical MINDO/3 method, with complete optimization of geometry, has been used to calculate the energies of different tautomeric forms of isocytosine. researchgate.net DFT calculations have also been instrumental in studying the geometry of isocytosine dimers, which are observed in both solution and solid states. semanticscholar.org

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a key role in chemical reactions. mdpi.comirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. irjweb.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. irjweb.comnih.gov

For pyrimidine (B1678525) derivatives, HOMO-LUMO analysis has been used to investigate intramolecular charge transfer. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com In some pyrimidine derivatives, the HOMO is localized on specific parts of the molecule, while the LUMO is distributed elsewhere, indicating a susceptibility to charge transfer. mdpi.com

Table 1: Frontier Molecular Orbital (FMO) Data for a Pyrimidine Derivative

| Parameter | Value |

| HOMO Energy | -6.2967 eV |

| LUMO Energy | -1.8096 eV |

| HOMO-LUMO Gap (ΔE) | 4.4871 eV |

This data for a related pyrimidine derivative illustrates the typical values obtained from FMO analysis and highlights the significant energy gap, suggesting a stable molecule. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP is the force experienced by a positive test charge at a specific point near a molecule, and it is typically visualized as a color-coded map on the molecular surface. uni-muenchen.de Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For nucleic acid constituents like cytosine, MEP maps have been used to identify potential binding sites. ias.ac.in For instance, a deep negative potential region around the N4 atom of cytosine in the Hoogsteen configuration suggests it is a likely site for interaction. ias.ac.in This type of analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. ias.ac.in

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de This method is particularly useful for quantifying charge transfer and hyperconjugative interactions, which are delocalization effects that contribute to molecular stability. uni-muenchen.deresearchgate.net

NBO analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is estimated using second-order perturbation theory. uni-muenchen.de For pyrimidine derivatives, NBO analysis has been used to characterize the charge transfer of electron density and investigate hyperconjugative interactions. researchgate.netrsc.org For instance, in a study of a platinum complex with isocytosine, NBO analysis revealed that intramolecular hydrogen bonding was a key factor in its stability. nih.gov

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate molecular structures.

NMR Chemical Shifts: Predicting NMR chemical shifts with high accuracy is a significant challenge in computational chemistry. rsc.orgrsc.org For complex systems like nucleic acids, fragment-based ab initio approaches have been developed to predict proton chemical shifts. oup.comoup.com These methods have shown good correlation with experimental data, although protons involved in hydrogen bonding can be less accurately predicted. oup.comoup.com For crystalline isocytosine, combining periodic calculations with a molecular correction at a higher level of theory has been shown to significantly improve the accuracy of 13C and 15N chemical shift predictions. rsc.orgrsc.org

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, often performed using DFT methods like B3LYP, are a standard tool for interpreting experimental FT-IR and Raman spectra. researchgate.networldscientific.com By comparing the calculated frequencies with the experimental ones, vibrational modes can be assigned to specific functional groups within the molecule. For pyrimidine derivatives, theoretical vibrational frequencies have been shown to be in good agreement with experimental data. researchgate.netphyschemres.org

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for a Pyrimidine Derivative

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Gas Phase) (cm⁻¹) |

| N-H stretching | 3337 | - |

| C=O stretching | 1678 | - |

| C=N stretching | 1589 | - |

| Ar-H stretching | 3074 | - |

| Aromatic C=C stretching | 1523 | - |

| Ar-F stretching | 1156 | - |

This table illustrates the correlation between experimentally measured and computationally predicted vibrational frequencies for a related pyrimidine derivative. physchemres.org

Theoretical Studies on Thermodynamic Properties and Stability

Computational methods can also be used to predict the thermodynamic properties of molecules, such as their stability and heat of formation. rsc.org For isocytosine, DFT calculations have been used to study the relative stabilities of its different tautomers. semanticscholar.org These studies have shown that the 2,3-I tautomer is the most stable form. semanticscholar.org Thermodynamic properties are often calculated at different levels of theory to ensure the accuracy of the results. rsc.org

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational modeling serves as a powerful tool to unravel the intricate details of chemical reactions involving this compound. By simulating reaction pathways, researchers can gain insights into the underlying mechanisms and the factors that govern reaction rates.

Modeling of Transition States and Reaction Energy Barriers

Density Functional Theory (DFT) is a commonly employed method to map the energy profiles of reactions, including the identification of transition states and intermediates. For instance, in multicomponent reactions involving 6-aminouracil (B15529) (a tautomer of this compound), benzaldehyde, and Meldrum's acid, DFT calculations have been used to determine the free energy barriers of various steps. acs.orgacs.org

One study detailed the Knoevenagel condensation step, where the deprotonation of Meldrum's acid by 6-aminouracil is followed by a nucleophilic attack on benzaldehyde. The transition state for this carbon-carbon bond formation was found to have a significant free energy barrier. acs.orgacs.org In another example, the formation of a pyrido[2,3-d]pyrimidine (B1209978) derivative from 6-aminouracil involves a cyclization step with a calculated free energy barrier for the transition state. acs.org The energy barriers for the formation of cytosine, thymine, or uracil (B121893) from a precursor, 1H-pyrimidin-2-one, have also been calculated, with the reaction to form cytosine having the lowest barrier. aanda.org

These models can also predict how structural modifications, such as the introduction of electron-withdrawing groups, can lower the activation energy for certain reactions like nucleophilic aromatic substitution. The energy barrier for the ring closure of an open-ring isomer of 1-methyl-2(1H)-pyrimidinone has been calculated to be very low, suggesting that such open-ring structures are likely transient. acs.org

| Reaction Step | Reactants | Method | Calculated Free Energy Barrier (kcal/mol) |

| C-C Bond Formation | Meldrum's acid anion, Benzaldehyde | DFT | 37.2 acs.orgacs.org |

| Cyclization | Intermediate from Michael addition | PCM/M06-2X/6-31+G(d) | 21.5 acs.org |

| Formation of Cytosine | 1H-pyrimidin-2-one, Amino radical | - | 11.3 aanda.org |

| Formation of Thymine | 1H-pyrimidin-2-one, Methyl radical | - | 18.6 aanda.org |

| Formation of Uracil | 1H-pyrimidin-2-one, Hydroxyl radical | - | 19.9 aanda.org |

Prediction of Reaction Regioselectivity and Stereoselectivity

Computational methods are invaluable for predicting the regioselectivity of reactions, such as electrophilic aromatic substitutions. nih.gov By calculating the free energy of different protonated regioisomers, which correspond to different reaction pathways, the most likely site of reaction can be determined. nih.gov For the alkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one, DFT calculations have been used to investigate the stability of different regioisomers, successfully predicting the more stable product. nih.govrsc.org

The stereoselectivity of reactions can also be explored. For example, in a reaction involving the nucleophilic attack of 6-aminouracil, the free energy barriers for the attack on the Si and Re faces of an intermediate were calculated to predict the favored stereoisomer. acs.org The Zimmerman-Traxler transition state model, a six-membered chair-like arrangement, is a classic example of how computational models can explain the stereochemical outcome of aldol (B89426) and related reactions. e-bookshelf.de While specific computational studies on the stereoselectivity of this compound are not abundant in the provided results, the methodologies are well-established for such investigations.

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Organic molecules with significant delocalization of π-electrons can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. nih.gov Computational chemistry, particularly DFT, is a key tool for predicting these properties. The first-order hyperpolarizability (β), a measure of the second-order NLO response, can be calculated to assess a molecule's potential. nih.gov

For derivatives of 6-amino-2-mercapto-3H-pyrimidin-4-one, NLO characteristics have been examined using frontier molecular orbital (FMO) analysis. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter, with a smaller gap generally indicating greater NLO activity. rsc.orgnih.gov Natural Bond Orbital (NBO) analysis is also used to understand the charge transfer within the molecule, which is linked to its NLO properties. nih.govresearchgate.net Studies on various pyrimidine derivatives have shown that their NLO properties can be tuned by modifying their molecular structure. rsc.orgresearchgate.net

| Compound/Derivative | Computational Method | Key NLO Parameter | Finding |

| Derivatives of 6-amino-2-mercapto-3H-pyrimidin-4-one | DFT/B3LYP/6-311++G(d,p) | First-order hyperpolarizability (β) | NLO characteristics were examined. nih.gov |

| Various pyrimidine chromophores | DFT | Second-order NLO properties | Structural parameters affect NLO sensitivity. researchgate.net |

| A newly synthesized pyrimidine derivative (PMMS) | DFT/B3LYP/6-311++G(d,p) | Third-order nonlinear susceptibility (χ3) | Exhibited superior NLO behavior compared to known chalcone (B49325) derivatives. rsc.org |

Computational Studies on Tautomerism and Conformational Dynamics

Tautomerism is a critical aspect of the chemistry of pyrimidine derivatives, as different tautomers can exhibit distinct reactivity and biological activity. nih.gov Computational studies can predict the relative stabilities of different tautomers in various environments. For pyrimidin-2(1H)-one, DFT calculations at the B3LYP/6-311++G** level of theory have been used to investigate the conversion to its pyrimidin-2-ol tautomer. tandfonline.com These studies have shown that the presence of solvent molecules, such as water, can significantly lower the energy barrier for the tautomeric conversion through an indirect mechanism. tandfonline.com

For 6-amino-2-mercapto-3H-pyrimidin-4-one, computational studies have investigated its behavior in the gas phase and in different solvents, analyzing the stability of its tautomeric forms. researchgate.net The rate coefficients for tautomerization processes can be calculated using Transition State Theory (TST) and the Rice-Ramsperger-Kassel-Marcus (RRKM) method. researchgate.net

Conformational dynamics, which describes the different spatial arrangements of a molecule, can be studied using molecular dynamics (MD) simulations. These simulations provide insights into the flexibility of the molecule and the interplay of different conformations. While specific detailed conformational analysis of this compound was not the primary focus of the provided search results, MD simulations are a standard computational tool for this purpose. osti.gov

| System | Computational Method | Focus of Study | Key Finding |

| Pyrimidin-2(1H)-one | B3LYP/6-311++G** | Tautomeric conversion to pyrimidin-2-ol | Water-mediated proton transfer has a lower energy barrier than the direct mechanism. tandfonline.com |

| 6-amino-2-mercapto-3H-pyrimidin-4-one | M06-2x, wB97XD, B3LYP with cc-pVTZ | Tautomerism in gas phase and solvents | The keto form is the most stable in the gas phase and ethanol. researchgate.net |

| Isocytosine (a tautomer of this compound) | - | Tautomerism in aqueous solution | Exists mainly as 2-amino-3H-pyrimidin-4-one and 2-amino-1H-pyrimidin-4-one. researchgate.net |

Supramolecular Chemistry and Crystal Engineering of 6 Amino 1h Pyrimidin 2 One Systems

Characterization of Intermolecular Interactions: Hydrogen Bonding and Aromatic Stacking

A unique feature of the isocytosine (B10225) crystal structure is the coexistence of two distinct tautomers in an exact 1:1 ratio. These tautomers, the N1-H (1a) and N3-H (1b) forms, engage in a highly specific hydrogen-bonding arrangement that is analogous to the guanine-cytosine base pairing observed in DNA. nih.gov This interaction involves the formation of three intermolecular hydrogen bonds between the two tautomers, creating a stable dimeric pair. The specific hydrogen bonds and their measured distances are detailed in the table below.

Table 1: Inter-tautomer Hydrogen Bond Distances in Crystalline Isocytosine

| Donor-H···Acceptor | Bond Length (Å) |

|---|---|

| N(7B)-H···O(8A) | 2.861 |

| N(3B)-H···N(3A) | 2.908 |

| O(8B)···H-N(7A) | 2.904 |

Data sourced from Sharma & McConnell (1965). sigmaaldrich.com

Beyond this primary dimeric motif, the base pairs are further interconnected by additional N-H···O hydrogen bonds, extending the structure into a more complex supramolecular assembly. nih.gov

Directed Self-Assembly and Crystal Packing Motifs

The specific and directional nature of the intermolecular forces in 6-amino-1H-pyrimidin-2-one directs its self-assembly into predictable and well-defined crystal packing motifs. The primary building block of the assembly is the triply hydrogen-bonded dimer formed between the two tautomers.

These dimeric units subsequently organize into larger structures. Research indicates that the continued hydrogen bonding between the pairs leads to the formation of infinite tape-like or ribbon structures within the crystal. nih.gov This directed self-assembly process, driven by the complementarity of hydrogen bond donors and acceptors, is a cornerstone of isocytosine's crystal engineering. The integration of nucleobases into larger systems is a recognized strategy for controlling the self-assembly of polymeric nanoparticles and other advanced materials. nih.govacs.org

The resulting crystal structure of pure isocytosine has been well-characterized. The crystallographic parameters provide a quantitative description of the solid-state arrangement that arises from these self-assembly processes.

Table 2: Crystallographic Data for Isocytosine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a | 8.745 Å |

| b | 11.412 Å |

| c | 10.414 Å |

| β | 94.79° |

| Molecules per unit cell (Z) | 8 |

Data sourced from Sharma & McConnell (1965). sigmaaldrich.com

Cocrystallization Strategies for Modified Solid-State Architectures

Cocrystallization has emerged as a powerful strategy in crystal engineering to modify the solid-state architectures of molecular solids, and this compound is a versatile component in this regard. By introducing a second molecular species, or "coformer," it is possible to create novel crystalline materials with altered structures and properties, driven by the formation of new supramolecular synthons.

A key application of this strategy with isocytosine involves the selective crystallization of one of its tautomers. For instance, when cocrystallized with 1-methylcytosine, the N3-H tautomer of isocytosine is selectively isolated from the tautomeric equilibrium that exists in solution. nih.gov In this cocrystal, the components form pairs through three hydrogen bonds, which then assemble into an infinite tape structure.

Another notable example is the cocrystallization of isocytosine with 5-fluorocytosine (B48100), which yields a monohydrate molecular complex. mdpi.com In this solid-state architecture, isocytosine is present exclusively as the 3H-ketoamino tautomer. mdpi.com The two different pyrimidine (B1678525) bases form nearly coplanar Watson-Crick-type base pairs through a donor-acceptor-acceptor (DAA) and acceptor-donor-donor (ADD) hydrogen-bonding pattern. mdpi.com These pairs are further linked by water molecules, creating a three-dimensional polymeric structure. mdpi.com These examples demonstrate that the choice of coformer can be used to direct the assembly towards specific, desired solid-state architectures that differ significantly from that of pure isocytosine.

Mechanisms of Tautomeric Control through Supramolecular Interactions

This compound exists in solution as an equilibrium between its N1-H and N3-H prototropic tautomers. nih.gov While the pure crystalline solid uniquely contains both tautomers in a 1:1 ratio, supramolecular interactions with a coformer provide a powerful mechanism to control and select for a single tautomeric form during crystallization.

The mechanism of this tautomeric control is rooted in the principles of molecular recognition and thermodynamic stability. The formation of specific, highly stable hydrogen-bonding patterns between isocytosine and a coformer can significantly lower the free energy of one tautomer relative to the other within the crystal lattice. This energetic preference effectively shifts the equilibrium, leading to the exclusive crystallization of the more stable tautomer in that specific supramolecular environment.

For example, in the cocrystal with 5-fluorocytosine, the formation of a complementary Watson-Crick-type hydrogen bonding pattern (DAA/ADD) is responsible for the selective crystallization of the 3H-ketoamino tautomer of isocytosine. mdpi.com This demonstrates that the geometric and electronic complementarity of the coformer dictates the hydrogen-bonding motif, which in turn locks isocytosine into a specific tautomeric form. Similarly, the interaction with 1-methylcytosine selectively stabilizes the N3H tautomer in the solid state. nih.gov This ability to direct tautomerism through rational coformer selection is a key concept in the crystal engineering of isocytosine, allowing for the design of solid-state systems with precise control over the molecular form of the constituent components. acs.org

Coordination Chemistry: 6 Amino 1h Pyrimidin 2 One As a Ligand

Ligand Design and Synthetic Strategies for Metal Coordination

The design of ligands based on 6-amino-1H-pyrimidin-2-one hinges on its inherent electronic and structural properties. In solution, this compound (isocytosine, ICH) primarily exists as two major tautomers: the keto form with a proton on the N1 atom (1a) and the keto form with a proton on the N3 atom (1b). nih.govacs.org In aqueous environments, these two tautomers are present in nearly equal amounts. nih.govacs.org This tautomeric equilibrium is a critical consideration in ligand design, as the coordination of a metal ion can stabilize one tautomer over the other, influencing the final structure and properties of the complex.

Synthetic strategies for forming metal complexes with this compound typically involve the reaction of the ligand with various metal salts in a suitable solvent. For instance, the reaction of isocytosine (B10225) with palladium(II) and platinum(II) am(m)ine species like (dien)Pd(II), (dien)Pt(II), and trans-(NH₃)₂Pt(II) has been successfully employed to synthesize new complexes. nih.govacs.org Similarly, a nickel(II) complex has been prepared by reacting [Ni(en)₂Cl]₂Cl₂ with isocytosine in an ethanol-water medium. researchgate.net The choice of metal precursor, ancillary ligands (such as diethylenetriamine (B155796) (dien) or ethylenediamine (B42938) (en)), and reaction conditions (pH, temperature, solvent) are crucial in directing the coordination and isolating the desired product. nih.govacs.orgresearchgate.net

Furthermore, the functionalization of the isocytosine scaffold itself represents an advanced design strategy. For example, the introduction of a pyridine (B92270) unit to isocytosine has been used to create ligands that can self-assemble into complex supramolecular architectures upon coordination with platinum(II). rsc.org

Synthesis and Characterization of Metal Complexes of this compound and its Analogs

The synthesis of metal complexes with this compound has been documented with several transition metals, leading to a variety of coordination compounds.

A notable example is the synthesis of a palladium(II) complex, (dien)Pd(ICH-N3)₂, which has been characterized by X-ray crystallography. nih.govacs.org The synthesis involves the reaction of isocytosine with a (dien)Pd(II) species. nih.govacs.org Another reported complex is the lilac-colored [Ni(en)₂(isocyt)₂][B(C₆H₅)₄]₂, prepared from the reaction of an ethylenediamine nickel(II) chloride salt with isocytosine. researchgate.net

For a copper(II) complex with a derivative, 2-hydrazino-4-hydroxy-6-methylpyrimidine, the synthesis resulted in crystals of [Cu(LH)₂(H₂O)]Cl₂·2H₂O. jst.go.jp These complexes are typically characterized using a suite of analytical techniques, including elemental analysis, ¹H NMR spectroscopy, infrared (IR) spectroscopy, and single-crystal X-ray diffraction to confirm their composition and structure. nih.govacs.orgresearchgate.netjst.go.jp

Elucidation of Binding Modes and Coordination Geometries in Metal Complexes

The coordination of this compound to metal centers can occur through several of its nitrogen and oxygen atoms, leading to different binding modes. Studies have shown a distinct preference for coordination through the N3 position for metals like Pd(II) and Pt(II). nih.govacs.org This preference is observed even though the N1 and N3 tautomers are present in roughly equal concentrations in solution. nih.govacs.org

In the solid state, the crystal structure of (dien)Pd(ICH-N3)₂ confirms the coordination of the palladium ion to the N3 atom of the isocytosine ligand. nih.govacs.org Conversely, in the complex [Ni(en)₂(isocyt)₂][B(C₆H₅)₄]₂, the isocytosine ligands are coordinated to the nickel(II) center exclusively through the exocyclic oxygen atom at the C4 position (O4). researchgate.net

The coordination geometry of the resulting metal complexes is dependent on the metal ion and the ancillary ligands. For instance, the nickel(II) complex, [Ni(en)₂(isocyt)₂]²⁺, exhibits an octahedral coordination geometry, with the two isocytosine ligands in a trans configuration and the two ethylenediamine ligands providing the remaining four nitrogen donor atoms. researchgate.net A copper(II) complex with a related hydrazino-substituted pyrimidine (B1678525) ligand was found to have a distorted square pyramidal structure with five-coordinate bonds. jst.go.jp

Spectroscopic and Structural Analysis of Metal–Ligand Interactions

Spectroscopic techniques are pivotal in understanding the interactions between this compound and metal ions. ¹H NMR spectroscopy has been instrumental in determining the binding site of Pd(II) and Pt(II) to isocytosine in solution. nih.govacs.org The pD dependence of the isocytosine proton resonances allows for the identification of the specific linkage isomers (N1 vs. N3). nih.govacs.org

Ab initio calculations and Natural Bond Orbital (NBO) analysis have provided deeper insights into the preference for N3 coordination. For Pt(II) complexes, these studies suggest that intramolecular hydrogen bonding between trans-positioned ammine ligands and the exocyclic groups of the isocytosine ligand is a primary reason for the enhanced stability of the N3 linkage isomer. nih.govacs.org

Single-crystal X-ray diffraction provides definitive structural data. In the case of [Ni(en)₂(isocyt)₂][B(C₆H₅)₄]₂, the analysis revealed an octahedral nickel(II) center with the isocytosine ligands bound via their O4 atoms. researchgate.net The complex crystallizes in the triclinic space group P-1. researchgate.net For a copper(II) complex of a 2-hydrazino-4-hydroxy-6-methylpyrimidine, the crystal structure showed that the two ligand molecules are coordinated in a trans fashion to the copper(II) ion through the N3 atom of the pyrimidine ring and the amino nitrogen of the hydrazino group. jst.go.jp

The table below summarizes the crystallographic data for a selection of these complexes.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |

| [Ni(en)₂(isocyt)₂][B(C₆H₅)₄]₂ | C₆₀H₆₈B₂N₁₀NiO₂ | Triclinic | P-1 | 9.488(6) | 11.020(5) | 13.986(6) | 84.09(4) | 85.33(5) | 69.04(6) | researchgate.net |

| [Cu(LH)₂(H₂O)]Cl₂·2H₂O | C₁₀H₂₄Cl₂CuN₈O₅ | Triclinic | P1 | 10.020(2) | 14.384(2) | 7.205(1) | 104.63(2) | 111.04(1) | 84.93(2) | jst.go.jp |

Note: LH in the copper complex refers to 2-hydrazino-4-hydroxy-6-methylpyrimidine.

Furthermore, the functionalization of isocytosine can lead to controlled self-assembly. A platinum(II) complex with a pyridyl-isocytosine ligand has been shown to form discrete polygonal supramolecular structures (trimers, tetramers, pentamers, and hexamers) at a solid/liquid interface, stabilized by hydrogen bonding between the isocytosine moieties. rsc.org

Advanced Materials Science Applications of 6 Amino 1h Pyrimidin 2 One Derivatives

Development of Materials for Opto-electronic Applications

The unique electronic and steric properties of 6-amino-1H-pyrimidin-2-one derivatives make them promising candidates for opto-electronic devices. The pyrimidine (B1678525) core acts as an electron acceptor, and when combined with various donor groups, it can create molecules with significant internal charge transfer upon photoexcitation, leading to useful luminescence properties. researchgate.net This has led to their successful use as active layers in thin-film opto-electronic devices, such as organic light-emitting diodes (OLEDs) and polymer solar cells. researchgate.net

Research into chromene-appended pyrimidone derivatives has highlighted their potential for photovoltaic applications. researchgate.net Quantum chemical studies on these molecules help to understand the relationship between their chemical structure and charge transport properties, which is crucial for developing new opto-electronic and photovoltaic devices. researchgate.net Key parameters such as frontier molecular orbitals (HOMO-LUMO), electron injection energies, and light-harvesting efficiency are investigated to predict their performance. researchgate.net For instance, a synthesized chromene-appended pyrimidone derivative (PBA) was found to have a LUMO energy of -3.36 eV and a HOMO energy of -6.80 eV, resulting in an electron injection energy of 0.72 eV to an aluminum electrode, indicating its potential stability and electron transfer capability in an electronic device. researchgate.net

The synthesis of novel 2-aminopyrimidine (B69317) derivatives containing carbazole (B46965) fragments has also shown promise. beilstein-journals.org These donor-π-acceptor-donor (D–π–A–D) conjugated chromophores exhibit interesting optical properties, such as solvatochromism, where the color of the compound changes with the polarity of the solvent. beilstein-journals.org The investigation of their optical properties through UV-vis absorption and fluorescence spectroscopy is a key step in evaluating their suitability for electronic devices. beilstein-journals.org

Furthermore, the nonlinear optical (NLO) properties of pyrimidine derivatives are a significant area of research. Single crystals of compounds like 6-amino-1H-pyrimidine-2,4-dione dimethylacetamide have been grown and analyzed for their NLO characteristics. researchgate.net Techniques such as the Kurtz-Perry powder test are used to assess the second harmonic generation (SHG) efficiency, a key metric for NLO materials. researchgate.net Computational strategies, including the analysis of Frontier Molecular Orbitals (FMOs), are employed to predict NLO properties. The HOMO-LUMO energy gap (ΔE) is correlated with intramolecular charge transfer (ICT) and hyperpolarizability (β), a measure of the NLO response.

Below is a table summarizing the opto-electronic properties of selected this compound derivatives based on research findings.

| Derivative Type | Property | Finding | Source |

| Aryl-substituted 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione | Fluorescence Quantum Yield (Φ) | 0.42–0.58 with electron-rich substituents due to extended π-conjugation. | |

| Aryl-substituted 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione | First Hyperpolarizability (β) | Predicted to be 1.5–3.8 × 10⁻³⁰ esu. | |

| Aryl-substituted 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione | HOMO-LUMO Gap (ΔE) | Calculated to be 3.2–4.1 eV, correlating with intramolecular charge transfer. | |

| Chromene-appended pyrimidone (PBA) | Electron Injection Energy (to Al electrode) | 0.72 eV. | researchgate.net |

| Chromene-appended pyrimidone (PBA) | Hole Injection Energy (from Al electrode) | 2.72 eV. | researchgate.net |

| Chromene-appended pyrimidone (PBA) | Electron Affinity (EA) | 3.36, suggesting good electron transfer ability. | researchgate.net |

| 6-amino-1H-pyrimidine-2,4-dione derivative | Second Harmonic Generation (SHG) | Found to have good and comparable SHG efficiency with KDP. | researchgate.net |

Investigations into Energetic Material Properties

The pyrimidine moiety is a recognized building block for developing new energetic materials. researchgate.net Its nitrogen-rich structure and the ability to incorporate explosophoric groups like nitro (–NO2) and nitramine (–NHNO2) make this compound a valuable precursor for high-energy density materials (HEDMs). researchgate.netnih.gov The goal is to design new materials that offer a superior balance of high detonation performance and low sensitivity to external stimuli like impact and friction. researchgate.netresearchgate.net

A key strategy involves the synthesis of nitro-derivatives of pyrimidine. researchgate.net Theoretical calculations have confirmed that introducing nitro groups into the pyrimidine ring can lead to compounds with excellent energetic properties and stability. researchgate.net For example, combining a triazole ring with a pyrimidine structure and introducing nitro and amino groups can further increase molecular density, which in turn enhances detonation performance. researchgate.net

Research has focused on synthesizing and characterizing these energetic compounds. For instance, energetic materials derived from 3,5-diamino-1,2,4-triazole (DAT) and 3,5-diamino-4-nitropyrazole (DANP) have been fully characterized, showing good thermal stabilities with decomposition temperatures (Td) as high as 300 °C. acs.org Similarly, derivatives of 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7) are being actively explored. researchgate.net

The thermal stability of these compounds is a critical parameter, often determined by differential scanning calorimetry (DSC). acs.org Many newly synthesized energetic compounds based on pyrimidine derivatives exhibit high decomposition temperatures, making them suitable for applications as heat-resistant explosives. acs.orgacs.org Fused-ring skeletons, for example, can lead to exceptional thermal stability, with decomposition temperatures exceeding 300 °C and in some cases even 400 °C. acs.org This high thermal stability is often attributed to large π-conjugated structures and strong intermolecular hydrogen bonds. nih.govacs.org

The performance of these energetic materials is quantified by their detonation velocity (D) and detonation pressure (P). researchgate.netacs.org These properties are often predicted using computational software like EXPLO5 or the Kamlet-Jacobs equation and are dependent on the material's density and heat of formation. researchgate.netacs.org Research has yielded compounds with detonation velocities comparable to or exceeding those of established explosives like HMX. researchgate.netacs.org

The following table presents data on the energetic properties of various pyrimidine-based compounds from recent studies.

| Compound/Derivative | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Source |

| Derivative from DAT (Compound 2) | - | 295 | 7281 | 18.6 | acs.org |

| Derivative from DANP (Compound 4) | - | 300 | 7436 | 20.5 | acs.org |

| HANTP-based salt (Compound 5) | - | 275 | 8677 | 36.1 | researchgate.net |

| HANTP-based salt (Compound 6) | 1.955 | 233 | - | - | researchgate.net |

| Fused Tricyclic (Compound 2) | 1.88 | 322.1 | 8056 | 19.98 | acs.org |

| Fused Tricyclic (Compound 4) | 1.93 | 309.9 | 8329 | 23.16 | acs.org |

| Trifluoromethyl-substituted derivative (B1) | 1.93 | - | 8020 | 58.89 | dntb.gov.ua |

| IHEM-1 | - | - | 8660 | 33.64 | nih.gov |

These investigations demonstrate that derivatives of this compound are highly versatile compounds, providing a robust scaffold for the development of next-generation materials in both opto-electronics and energetic applications.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-amino-1H-pyrimidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via one-pot multicomponent reactions involving urea, β-keto esters, and aldehydes under acidic or basic conditions. Optimization involves adjusting catalysts (e.g., HCl in DMF or NH₄OH), solvent systems (polar aprotic solvents like DMF), and temperature (60–100°C) to improve yield and regioselectivity . For example, microwave-assisted synthesis can reduce reaction time and enhance purity .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 6.5–7.5 ppm (aromatic protons) and δ 160–170 ppm (carbonyl groups) confirm the pyrimidinone core .

- FT-IR : Stretching vibrations at ~3200 cm⁻¹ (N–H) and ~1650 cm⁻¹ (C=O) .

- Chromatography : HPLC with C18 columns and mobile phases (e.g., acetonitrile/water) assesses purity (>98% by area normalization) .

Q. What are the key physical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer :

- Melting Point : 214–216°C (decomposition observed above 220°C) .

- Solubility : Highly soluble in DMSO and DMF; sparingly soluble in water. Solubility can be enhanced via salt formation (e.g., hydrochloride salts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions in antimicrobial or antitumor activities may arise from variations in assay conditions (e.g., bacterial strains, cell lines) or compound purity. Strategies include:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing .

- Dose-Response Analysis : Calculate IC₅₀/EC₅₀ values to compare potency across studies .

- Meta-Analysis : Pool data from multiple studies to identify trends .

Q. What computational approaches are used to predict the pharmacological potential of this compound derivatives?

- Methodological Answer :